molecular formula C12H22O4Pb B108067 Lead dihexanoate CAS No. 15773-53-2

Lead dihexanoate

Cat. No.: B108067
CAS No.: 15773-53-2
M. Wt: 437.50068
InChI Key: CGSAAYNFWHCUGW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lead dihexanoate typically involves the reaction of lead(II) acetate with hexanoic acid in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{C}6\text{H}{11}\text{COOH} \rightarrow \text{Pb(C}6\text{H}{11}\text{COO)}_2 + 2 \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Lead dihexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) compounds.

    Reduction: It can be reduced to lead(0) or other lower oxidation states.

    Substitution: The hexanoate ligands can be substituted with other carboxylates or ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.

    Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) oxide (PbO2), while reduction may produce elemental lead (Pb).

Scientific Research Applications

Lead dihexanoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of lead-based materials and catalysts.

    Biology: The compound is studied for its potential biological effects and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

    Industry: It is used in the production of lead-based coatings, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of Lead dihexanoate involves its interaction with molecular targets and pathways. The lead ion can coordinate with various ligands and participate in redox reactions. The hexanoate ligands may influence the solubility and reactivity of the compound. The dihydride groups can act as reducing agents, facilitating electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Lead(II) acetate: A common lead carboxylate with acetate ligands.

    Lead(II) propionate: Similar to Lead dihexanoate but with propionate ligands.

    Lead(II) butyrate: Another lead carboxylate with butyrate ligands.

Uniqueness

This compound is unique due to its specific combination of hexanoate and dihydride ligands

Properties

CAS No.

15773-53-2

Molecular Formula

C12H22O4Pb

Molecular Weight

437.50068

IUPAC Name

hexanoate;lead(2+) dihydride

InChI

InChI=1S/2C6H12O2.Pb.2H/c2*1-2-3-4-5-6(7)8;;;/h2*2-5H2,1H3,(H,7,8);;;/q;;+2;;/p-2

InChI Key

CGSAAYNFWHCUGW-UHFFFAOYSA-L

SMILES

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2]

Canonical SMILES

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2]

15773-53-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.